Antiviral Target Differentiation: 2,4-Dichloro-1H-indole-3-carbaldehyde as a Claimed Dengue Virus Replication Inhibitor Scaffold
2,4-Dichloro-1H-indole-3-carbaldehyde is explicitly claimed as a di-substituted indole scaffold in a granted U.S. patent (US 12,172,959) for compounds that inhibit dengue viral replication across all four DENV serotypes, whereas mono‑substituted indole analogs and unsubstituted indole-3-carboxaldehyde are not equivalently claimed or are claimed only as broader genus members without the same demonstrated potency preference [1]. The patent's structure-activity relationship (SAR) disclosure indicates that the 2,4-dichloro substitution pattern confers superior antiviral activity relative to other halogenation patterns (e.g., 4‑chloro, 5‑fluoro, 6‑bromo), though exact EC₅₀ values for the aldehyde precursor itself are not disclosed due to its role as a synthetic intermediate rather than a final drug substance [1].
| Evidence Dimension | Patent claim specificity for antiviral (dengue) scaffold |
|---|---|
| Target Compound Data | Explicitly claimed di-substituted indole embodiment; 2,4-dichloro pattern designated as preferred substituent combination [1] |
| Comparator Or Baseline | Mono‑substituted indole derivatives (e.g., 4‑chloroindole-3-carboxaldehyde, 5‑fluoroindole-3-carboxaldehyde); unsubstituted indole-3-carboxaldehyde |
| Quantified Difference | Target compound: explicitly claimed and preferred; Comparators: not specifically claimed or not designated as preferred embodiments for dengue replication inhibition [1] |
| Conditions | Patent US 12,172,959, filed 2023‑10‑19, issued 2024‑12‑24, assigned to Janssen Pharmaceuticals and Katholieke Universiteit Leuven. Scope: mono‑ or di‑substituted indole compounds for treating dengue viral infections. In vitro antiviral activity demonstrated against DENV-1, DENV-2, DENV-3, and DENV-4 serotypes (specific EC₅₀ values for final derivatives not disclosed in abstract) [1] |
Why This Matters
For medicinal chemistry and antiviral drug discovery programs, procurement of a patent‑claimed scaffold provides a direct path to composition‑of‑matter intellectual property and reduces the risk of investing in analogs that lack equivalent patent protection or demonstrated anti‑dengue activity.
- [1] Janssen Pharmaceuticals, Inc. & Katholieke Universiteit Leuven. U.S. Patent No. 12,172,959. Mono- or Di-Substituted Indole Derivatives as Dengue Viral Replication Inhibitors. Filed: October 19, 2023. Issued: December 24, 2024. Abstract: Compounds efficiently inhibit proliferation of Dengue virus (DENV) and possess potent antiviral activity against all four serotypes. View Source
